molecular formula C16H16FN3O2 B6451250 5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine CAS No. 2548996-51-4

5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine

Cat. No. B6451250
CAS RN: 2548996-51-4
M. Wt: 301.31 g/mol
InChI Key: GOPAGHZMTMGVJG-UHFFFAOYSA-N
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Description

The compound “5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyridine ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position, which is further connected to the pyrrolidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridine and pyrrolidine derivatives are commonly synthesized using various methods . Pyridine derivatives can be synthesized through methods such as the Chichibabin synthesis, while pyrrolidine derivatives can be synthesized through methods like the azomethine ylide 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrrolidine rings, the fluorine atom attached to the pyridine ring, and the methoxy group linking the two rings . The stereochemistry of the molecule would depend on the specific configuration of the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For instance, the fluorine atom could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s stability and electronegativity .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including “5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine”, are of great interest due to their interesting and unusual physical, chemical and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Pyrrolidine Scaffold

The pyrrolidine scaffold in this compound enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Indole Derivatives

Indole derivatives, such as this compound, have shown notable cytotoxicity in HepG2 cells and THP-1, making them potential candidates for cancer treatment .

Synthesis of Agrochemicals

Pyridine and its derivatives, including “5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine”, are useful in the synthesis of innumerable products such as agrochemicals .

Synthesis of Medicines

This compound can also be used in the synthesis of medicines, given the unique properties of pyridine and its derivatives .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry. The synthesis methods could also be optimized to improve yield and selectivity .

properties

IUPAC Name

[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-14-1-2-15(19-9-14)22-11-12-5-8-20(10-12)16(21)13-3-6-18-7-4-13/h1-4,6-7,9,12H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPAGHZMTMGVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine

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